
N-Hydroxy-4-phenylbutanamide
Descripción general
Descripción
El ácido fenilbutirilihydroxámico es un compuesto químico con la fórmula molecular C10H13NO2. Es conocido por su función como inhibidor de la histona desacetilasa (HDAC), lo que lo hace significativo en diversos campos de investigación biológica y médica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido fenilbutirilihydroxámico se puede sintetizar mediante la reacción del ácido fenilbutírico con hidroxilamina. La ruta sintética típica implica los siguientes pasos:
Activación del ácido fenilbutírico: El ácido fenilbutírico se activa primero utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Reacción con hidroxilamina: El ácido fenilbutírico activado se hace reaccionar entonces con clorhidrato de hidroxilamina en un disolvente adecuado como diclorometano (DCM) en condiciones básicas (por ejemplo, trietilamina) para formar ácido fenilbutirilihydroxámico.
Métodos de Producción Industrial
Los métodos de producción industrial para el ácido fenilbutirilihydroxámico suelen implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, y a menudo implica técnicas de química de flujo continuo para garantizar la calidad constante del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido fenilbutirilihydroxámico experimenta diversas reacciones químicas, entre ellas:
Oxidación: Se puede oxidar para formar los correspondientes compuestos nitroso.
Reducción: Las reacciones de reducción pueden convertirlo en amidas o aminas.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo hidroxiámico es sustituido por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las condiciones suelen implicar el uso de bases o ácidos fuertes para facilitar las reacciones de sustitución.
Principales Productos
Oxidación: Produce derivados nitroso.
Reducción: Rinde amidas o aminas.
Sustitución: Da como resultado diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones en Investigación Científica
El ácido fenilbutirilihydroxámico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Actúa como un inhibidor de la HDAC, afectando la expresión genética y la función de las proteínas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento del cáncer debido a su capacidad para modular los marcadores epigenéticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estabilizador en ciertos procesos químicos.
Aplicaciones Científicas De Investigación
Phenylbutyryl hydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Functions as an HDAC inhibitor, affecting gene expression and protein function.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate epigenetic markers.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.
Mecanismo De Acción
El ácido fenilbutirilihydroxámico ejerce sus efectos principalmente a través de la inhibición de las histona desacetilasas (HDAC). Al inhibir las HDAC, evita la eliminación de los grupos acetilo de las proteínas histonas, lo que conduce a una estructura de cromatina abierta y una mayor transcripción genética. Este mecanismo es crucial en la regulación de la expresión genética y tiene implicaciones en la terapia del cáncer, donde puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
El ácido fenilbutirilihydroxámico se puede comparar con otros inhibidores de la HDAC como:
Tricostatina A: Un potente inhibidor de la HDAC con un mecanismo de acción similar pero una estructura química diferente.
Vorinostat (SAHA): Otro inhibidor de la HDAC utilizado clínicamente para el tratamiento del linfoma cutáneo de células T.
Ácido valproico: Un inhibidor de la HDAC menos potente con efectos farmacológicos más amplios.
El ácido fenilbutirilihydroxámico es único debido a su estructura específica, que proporciona un equilibrio entre la potencia y la selectividad para diferentes isoformas de la HDAC .
Si tiene más preguntas o necesita más detalles, no dude en preguntar.
Actividad Biológica
N-Hydroxy-4-phenylbutanamide (also referred to as HL1) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group attached to a phenylbutanamide backbone. This structural feature is crucial for its biological activity, particularly in enzyme interactions and modulation.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or modulator. The hydroxyl group can form hydrogen bonds with the active sites of enzymes, altering their activity. Additionally, the phenyl group engages in hydrophobic interactions, enhancing the compound's binding affinity and specificity towards various molecular targets.
1. Antitumor Activity
Recent studies have highlighted the potential of this compound as an effective histone deacetylase (HDAC) inhibitor. HDAC inhibitors are recognized for their role in cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The compound has shown promising antiproliferative effects with lower toxicity compared to traditional chemotherapeutics .
2. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes involved in critical biochemical pathways. For instance, it has demonstrated the ability to inhibit specific HDAC isoforms selectively, which is beneficial for developing targeted cancer therapies .
Case Study 1: Anticancer Effects
A study conducted on the anticancer properties of this compound revealed that it effectively inhibits HDAC activity in various cancer cell lines. The compound was shown to induce apoptosis through the activation of intrinsic pathways, leading to significant reductions in cell viability .
Case Study 2: Binding Characteristics
Research involving the characterization of organotin(IV) complexes with this compound demonstrated enhanced stability and bioactivity due to intramolecular hydrogen bonding and favorable interactions with metal centers. These complexes exhibited significant antiproliferative activity against tumor cells, suggesting that the ligand's structure plays a crucial role in modulating biological responses .
Data Table: Biological Activity Overview
Biological Activity | Effect | Mechanism |
---|---|---|
Antitumor Activity | Induces apoptosis in cancer cells | HDAC inhibition |
Enzyme Inhibition | Modulates enzyme activity | Hydrogen bonding with active site |
Antiproliferative Effects | Reduces cell viability | Cell cycle arrest and differentiation |
Propiedades
IUPAC Name |
N-hydroxy-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHXPXYRKPCXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185943 | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32153-46-1 | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032153461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxy-4-phenylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXY-4-PHENYLBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX182FOM5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.